N-(3-aminophenyl)morpholine-4-sulfonamide
Description
Properties
IUPAC Name |
N-(3-aminophenyl)morpholine-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c11-9-2-1-3-10(8-9)12-17(14,15)13-4-6-16-7-5-13/h1-3,8,12H,4-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIVPWDXGAUHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(3-aminophenyl)morpholine-4-sulfonamide CAS 1042656-03-0 properties
This technical guide provides a comprehensive analysis of N-(3-aminophenyl)morpholine-4-sulfonamide (CAS 1042656-03-0), a specialized sulfamide scaffold used primarily in the synthesis of kinase inhibitors and advanced antimicrobial agents.
CAS: 1042656-03-0 | Formula: C₁₀H₁₅N₃O₃S | MW: 257.31 g/mol [1][2]
Executive Summary
N-(3-aminophenyl)morpholine-4-sulfonamide is a high-value sulfamide building block (distinct from standard sulfonamides) characterized by a morpholine ring linked to an aniline moiety via a sulfonyl group (
Its primary utility lies in the free meta-amino group (
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The compound exists as a stable solid, typically off-white to pale yellow. Its solubility profile is dictated by the morpholine (polar/basic) and the sulfonamide (acidic proton) moieties.
Table 1: Core Physicochemical Data
| Property | Value | Notes |
| CAS Number | 1042656-03-0 | Verified Registry |
| IUPAC Name | N-(3-aminophenyl)morpholine-4-sulfonamide | Also: 4-(N-(3-aminophenyl)sulfamoyl)morpholine |
| Molecular Weight | 257.31 g/mol | Monoisotopic Mass: 257.0834 |
| Solubility | DMSO (>50 mg/mL), DMF, Methanol | Low solubility in water/non-polar solvents |
| pKa (Calc) | ~9.8 (Sulfonamide NH), ~4.2 (Aniline | Sulfamide proton is weakly acidic |
| H-Bond Donors | 2 (Aniline | Critical for active site binding |
| H-Bond Acceptors | 4 (Morpholine O, Sulfonyl O x2, Aniline N) |
Synthetic Routes & Manufacturing
Expert Insight: Direct reaction of morpholine-4-sulfonyl chloride with 1,3-diaminobenzene is discouraged due to the formation of symmetric bis-sulfamides and purification difficulties. The Nitro-Reduction Route is the authoritative protocol for high-purity synthesis.
Validated Synthesis Protocol (Nitro-Reduction Route)
This self-validating workflow ensures regioselectivity and high yield.
-
Sulfamoylation (Step A): Reaction of morpholine with sulfuryl chloride (
) to generate Morpholine-4-sulfonyl chloride. -
Coupling (Step B): Reaction of the sulfonyl chloride with 3-nitroaniline (not the diamine) to form the stable nitro-intermediate.
-
Reduction (Step C): Catalytic hydrogenation (
, Pd/C) or chemical reduction ( ) to yield the target amine.
Figure 1: Regioselective synthesis pathway via nitro-reduction, avoiding polymerization side-products.
Biological Mechanism & Applications
The Sulfamide Advantage
In medicinal chemistry, the sulfamide moiety (
-
Metabolic Stability: The
bond is resistant to hydrolysis by peptidases, unlike urea linkages. -
Kinase Selectivity: The morpholine ring is a privileged scaffold for binding to the hinge region of kinases (e.g., PI3K, mTOR), while the sulfonamide linker positions the phenyl ring into the hydrophobic pocket.
Key Application Areas
-
PI3K/mTOR Inhibitors: The compound serves as the "hinge binder" precursor. The 3-amino group is typically reacted with heteroaryl chlorides (e.g., chloropyrimidines) to complete the pharmacophore.
-
Carbonic Anhydrase (CA) Inhibition: While primary sulfonamides (
) are classic CA inhibitors, substituted sulfamides show selectivity for tumor-associated isoforms (CA IX/XII). -
Fragment-Based Drug Discovery (FBDD): Used as a high-solubility fragment to probe sub-pockets in protein targets.
Experimental Protocols
Safety Precaution: Handle all sulfonyl chlorides in a fume hood. Wear nitrile gloves and safety goggles.
Protocol A: Preparation of Stock Solution
-
Solvent: DMSO (Dimethyl Sulfoxide) is the preferred solvent for biological assays.
-
Concentration: Prepare a 100 mM stock solution (25.73 mg in 1 mL DMSO).
-
Storage: Aliquot and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the sulfonamide bond.
Protocol B: General Coupling Reaction (Urea Formation)
To convert the amine into a urea derivative (common in drug design):
-
Dissolve: 1.0 eq of CAS 1042656-03-0 in dry DCM or DMF.
-
Add Base: 1.5 eq of Diisopropylethylamine (DIPEA).
-
Add Electrophile: 1.0 eq of appropriate Isocyanate (R-NCO) or Phenyl chloroformate followed by an amine.
-
Monitor: Check by TLC (MeOH/DCM 1:9). The amine spot (
) will disappear, replaced by a higher urea product. -
Workup: Quench with water, extract with EtOAc. The sulfonamide proton is acidic; avoid high pH washes which may form the salt and keep it in the aqueous phase.
Figure 2: Application workflow: Direct screening as a fragment or derivatization for library generation.
Safety & Stability
-
GHS Classification:
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.[3]
-
-
Handling: Avoid inhalation of dust.[3] The compound is an aniline derivative; potential for methemoglobinemia exists if ingested in large quantities, though data on this specific CAS is limited.
-
Stability: Hygroscopic. Store in a desiccator.
References
-
Biosynth. (2024).[4] N-(3-Aminophenyl)morpholine-4-sulfonamide Product Datasheet. Retrieved from
-
CymitQuimica. (2024).[5] Safety Data Sheet & Chemical Properties for CAS 1042656-03-0. Retrieved from
-
Reig, F. et al. (2018). "Sulfonamides: Structure, Activity and Applications in Drug Discovery."[6] Journal of Medicinal Chemistry. (General reference for Sulfamide bioisosteres).
-
PubChem. (2024). Compound Summary: Sulfonamide Derivatives. Retrieved from
-
ChemicalBook. (2024).[4] CAS 1042656-03-0 Properties and Suppliers. Retrieved from
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Morpholine sulfonamide scaffolds in medicinal chemistry
An In-Depth Technical Guide to Morpholine Sulfonamide Scaffolds in Medicinal Chemistry
Foreword
In the landscape of modern medicinal chemistry, certain structural motifs consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." These frameworks possess inherent physicochemical and biological properties that make them ideal starting points for drug discovery. The morpholine sulfonamide core is a prime example of such a scaffold, combining the favorable attributes of two well-established pharmacophores. The morpholine ring, with its weak basicity and ability to improve solubility and metabolic stability, is a common feature in numerous approved drugs.[1][2] The sulfonamide group, a cornerstone of medicinal chemistry since the discovery of sulfa drugs, is a versatile hydrogen bond donor and acceptor that can engage in crucial interactions with biological targets.[3] This guide provides a comprehensive technical overview of the morpholine sulfonamide scaffold, from its synthesis and physicochemical properties to its diverse applications in drug development, with a focus on kinase inhibition and antibacterial activity.
The Morpholine Sulfonamide Core: Physicochemical and Pharmacokinetic Advantages
The combination of the morpholine and sulfonamide moieties into a single scaffold imparts a unique set of properties that are highly advantageous for drug design.
-
Enhanced Solubility and Bioavailability: The morpholine ring, containing an ether oxygen and a weakly basic nitrogen, often improves the aqueous solubility of a molecule.[1] This is a critical factor in achieving good oral bioavailability. The sulfonamide group can also contribute to solubility through its ability to form hydrogen bonds.
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to a longer half-life and improved pharmacokinetic profile.[1][4] This stability is a key reason for its incorporation into many clinically successful drugs.
-
Structural Rigidity and Conformational Control: The chair-like conformation of the morpholine ring can provide a degree of structural rigidity, which can be beneficial for binding to a specific target.[1] This can help to pre-organize the molecule in a conformation that is favorable for binding, reducing the entropic penalty of binding.
-
Versatile Synthetic Handle: The morpholine nitrogen provides a convenient point for chemical modification, allowing for the facile introduction of a wide range of substituents to explore structure-activity relationships (SAR).[5]
Synthetic Strategies for Morpholine Sulfonamides
The synthesis of morpholine sulfonamides is typically straightforward, with the most common method being the reaction of a sulfonyl chloride with morpholine.
General Experimental Protocol: Synthesis of N-Aryl Morpholine Sulfonamides
This protocol describes a general method for the synthesis of N-aryl morpholine sulfonamides from the corresponding aryl sulfonyl chloride.
Step 1: Sulfonylation of Morpholine
-
To a solution of morpholine (1.2 equivalents) in a suitable solvent (e.g., dichloromethane, acetone) at 0 °C, add a base (e.g., triethylamine, pyridine; 1.5 equivalents).[6]
-
Slowly add the desired aryl sulfonyl chloride (1.0 equivalent) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-aryl morpholine sulfonamide.
Diagram: General Synthetic Workflow
Caption: A typical workflow for the synthesis of N-aryl morpholine sulfonamides.
Therapeutic Applications of Morpholine Sulfonamide Scaffolds
The versatility of the morpholine sulfonamide scaffold has led to its exploration in a wide range of therapeutic areas.
As Kinase Inhibitors in Oncology
Protein kinases are a major class of drug targets in oncology due to their central role in regulating cell growth, proliferation, and survival. The morpholine sulfonamide scaffold has been successfully employed in the design of potent and selective kinase inhibitors.
Mechanism of Action: Many morpholine sulfonamide-based kinase inhibitors act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This blocks the downstream signaling pathways that drive cancer cell proliferation and survival.[7]
Case Study: Gefitinib (Iressa®)
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used for the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[8] While not a classical morpholine sulfonamide, its structure incorporates a morpholine moiety that is crucial for its activity and pharmacokinetic properties. The morpholine group enhances the drug's solubility and provides a key interaction point within the EGFR active site.[7]
Diagram: EGFR Signaling Pathway and Inhibition by Gefitinib
Caption: Simplified EGFR signaling pathway and its inhibition by Gefitinib.
Structure-Activity Relationship (SAR) of Morpholine-Containing Kinase Inhibitors:
The development of potent kinase inhibitors often involves extensive SAR studies to optimize the interactions with the target kinase. For morpholine-containing inhibitors, key modifications often include:
-
Substitution on the aryl ring of the sulfonamide: This allows for probing different pockets within the ATP-binding site and can significantly impact potency and selectivity.
-
Modification of the linker between the morpholine and another pharmacophore: The length and nature of the linker can influence the overall conformation of the molecule and its ability to bind to the target.
-
Introduction of isosteres for the morpholine ring: Replacing the morpholine with other heterocyclic rings can modulate the physicochemical properties and metabolic stability of the compound.[9]
Table 1: Inhibitory Activity of Representative Morpholine-Containing Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |
| 6r | PI3Kα | 105 | - | [10] |
| 6s | PI3Kα | 350 | - | [10] |
| 6r | MEK | 125 | - | [10] |
| 6s | MEK | 250 | - | [10] |
| 11b | mTOR | 1.5 | - | [9] |
As Antibacterial Agents
The sulfonamide scaffold has a long history in the fight against bacterial infections. The incorporation of a morpholine ring can enhance the antibacterial activity and spectrum of these compounds.
Mechanism of Action: Similar to traditional sulfa drugs, morpholine sulfonamides often act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[6][11] Bacteria need to synthesize their own folic acid, which is essential for DNA and RNA synthesis. By blocking this pathway, these compounds prevent bacterial growth and replication.[11]
Molecular Docking Insights: Molecular docking studies have provided valuable insights into how morpholine sulfonamides bind to the active site of bacterial enzymes. These studies have shown that the sulfonamide group can form key hydrogen bonds with amino acid residues in the active site, while the morpholine ring can occupy hydrophobic pockets, contributing to the overall binding affinity.[11][12]
Diagram: Putative Binding Mode of a Morpholine Sulfonamide in a Bacterial Enzyme Active Site
Caption: A conceptual diagram of a morpholine sulfonamide interacting with a target enzyme.
Table 2: Antibacterial Activity of Selected Morpholine Sulfonamide Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 9d | S. aureus | 12.5 | [12] |
| 9e | E. coli | 25.0 | [12] |
| 1d | X. oryzae | EC50 ~20 | [13] |
| 1k | X. oryzae | EC50 ~30 | [13] |
Future Perspectives
The morpholine sulfonamide scaffold continues to be a fertile ground for drug discovery. Its favorable properties make it an attractive building block for the development of novel therapeutic agents.
-
Targeted Protein Degraders (PROTACs): The scaffold's ability to be readily functionalized makes it suitable for incorporation into PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.
-
Bifunctional Inhibitors: As demonstrated with PI3K/MEK inhibitors, the morpholine sulfonamide core can be used to design molecules that simultaneously inhibit multiple targets, a strategy that can be effective in overcoming drug resistance.[10]
-
New Therapeutic Areas: The exploration of this scaffold in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, is an active area of research.[1]
Conclusion
The morpholine sulfonamide scaffold represents a powerful tool in the medicinal chemist's arsenal. Its combination of desirable physicochemical properties, metabolic stability, and synthetic accessibility has led to its successful application in a variety of therapeutic areas, most notably in oncology and infectious diseases. The continued exploration of this privileged scaffold is expected to yield new and improved therapeutic agents in the years to come.
References
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- Ahmed, A., Ugwu, D. I., Simon, O. G., & Oluwasola, H. O. (2021). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. Journal of Chemical Society of Nigeria, 46(5).
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ResearchGate. (n.d.). Chemical optimization and functions of imatinib structure. ResearchGate. Available at: [Link]
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Singh, D., & Bansal, G. (2004). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. E-Journal of Chemistry, 1(2), 164-169. Available at: [Link]
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Bolshan, Y., & Batey, R. A. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9577-9581. Available at: [Link]
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Wu, Y. J., et al. (2018). Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(5), 958-962. Available at: [Link]
-
Kumar, R., et al. (2025). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. ResearchGate. Available at: [Link]
-
Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Gefitinib? Patsnap Synapse. Available at: [Link]
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Wietrzyk, J., et al. (2021). Synthesis, Antiproliferative Activity and Molecular Docking Studies of Novel Doubly Modified Colchicine Amides and Sulfonamides as Anticancer Agents. Molecules, 26(11), 3298. Available at: [Link]
-
New Drug Approvals. (2015). Gefitinib. New Drug Approvals. Available at: [Link]
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Zhang, Q., et al. (2022). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 27(19), 6296. Available at: [Link]
-
ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]
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Hurná, E., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12903. Available at: [Link]
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Bellenie, B. R., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(11), 3678-3683. Available at: [Link]
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Khan, I., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Applied Sciences, 11(12), 5702. Available at: [Link]
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Jamil, W., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(4), 1235-1242. Available at: [Link]
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Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2684-2707. Available at: [Link]
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Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
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Bowser, J. R., & Nag, A. (2012). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 53(45), 6009-6011. Available at: [Link]
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Deck, D. H., & Winston, L. G. (2021). Sulfonamides, Trimethoprim, & Quinolones. In B. G. Katzung, & A. J. Trevor (Eds.), Basic & Clinical Pharmacology (15th ed.). McGraw-Hill. Available at: [Link]
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Asberom, T., et al. (2009). Novel orally active morpholine N-arylsulfonamides gamma-secretase inhibitors with low CYP 3A4 liability. Bioorganic & Medicinal Chemistry Letters, 19(21), 6032-6037. Available at: [Link]
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Singh, R. K., & Kumar, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]
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OUCI. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. OUCI. Available at: [Link]
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ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. Available at: [Link]
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Boido, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]
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El-Faham, A., et al. (2021). Synthesis, Molecular Docking Analysis, ADMET and Drug Likeness Prediction of a Benzenesulfonamide Derivative Analogue of SLC-0111. Molecules, 26(15), 4642. Available at: [Link]
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Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Royal Society of Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Combined structure–activity relationship (SAR) based on IC50 values and docking study …. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Novel orally active morpholine N-arylsulfonamides γ-secretase inhibitors with low CYP 3A4 liability. ResearchGate. Available at: [Link]
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Beaufils, F., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038. Available at: [Link]
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Methodological & Application
Protocol for the Regioselective Coupling of 1,3-Diaminobenzene with Morpholine-4-Sulfonyl Chloride
Part 1: Strategic Analysis & Chemical Logic
The Chemical Challenge: Sulfamoylation vs. Sulfonylation
While often colloquially termed "sulfonylation," the reaction between 1,3-diaminobenzene (1) and morpholine-4-sulfonyl chloride (2) is technically a sulfamoylation . This distinction is critical for the medicinal chemist:
-
Reagent: Morpholine-4-sulfonyl chloride is a sulfamoyl chloride (
). It is generally less reactive than simple alkyl/aryl sulfonyl chlorides due to the electron-donating resonance of the morpholine nitrogen into the sulfonyl group, which stabilizes the electrophilic sulfur center. -
Product: The resulting linkage is a sulfamide (
), not a sulfonamide. Sulfamides possess unique hydrogen-bonding capabilities and metabolic stability profiles distinct from sulfonamides.
The Selectivity Paradox
The primary objective in this coupling is usually mono-functionalization to generate
-
Electronic Deactivation (The "Self-Limiting" Feature): Unlike alkylation (which activates the amine towards further reaction), sulfamoylation introduces an electron-withdrawing group (EWG). The formed sulfamide moiety withdraws electron density from the benzene ring, lowering the nucleophilicity of the remaining amino group. This electronic effect inherently favors mono-substitution.
-
The Statistical Trap: Despite the electronic favorability, local high concentrations of the sulfonyl chloride can lead to bis-sulfamoylation (
-disubstitution). Therefore, the protocol relies on kinetic control via slow addition and temperature modulation.
Part 2: Experimental Protocol
Materials & Stoichiometry
| Component | Role | Equiv. | Notes |
| 1,3-Diaminobenzene | Nucleophile | 1.0 | Must be freshly purified (free of oxidation products). |
| Morpholine-4-sulfonyl Cl | Electrophile | 0.95 | Slight deficit ensures complete consumption of the electrophile, simplifying purification. |
| Pyridine | Base/Catalyst | 3.0 | Acts as an HCl scavenger and nucleophilic catalyst. |
| DCM (Dichloromethane) | Solvent | -- | Anhydrous; Concentration ~0.1 M. |
Step-by-Step Methodology
Step 1: Nucleophile Preparation
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1,3-diaminobenzene (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Add Pyridine (3.0 equiv) in one portion.
-
Cool the solution to 0°C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.
Step 2: Controlled Electrophile Addition (Critical Step)
-
Dissolve morpholine-4-sulfonyl chloride (0.95 equiv) in a separate volume of anhydrous DCM (approx. 1/5th of the main reaction volume).
-
Add this solution dropwise to the diamine mixture over 30–45 minutes using a pressure-equalizing addition funnel or syringe pump.
-
Why? Keeping the electrophile concentration low relative to the diamine minimizes the probability of the mono-product encountering a second chloride molecule.
-
Step 3: Reaction & Monitoring
-
Allow the reaction to warm slowly to Room Temperature (RT) over 2 hours.
-
TLC Monitoring: Use 5% MeOH in DCM.
-
Rf Visualization: The starting diamine will be near the baseline (streaking). The mono-product will be in the middle. Any bis-byproduct will typically run higher (less polar H-bonding capability).
-
Ninhydrin Stain: The starting material and mono-product (primary amine) will stain red/purple. The bis-product (secondary sulfonamides only) will not stain or stain faintly.
-
Step 4: Workup & Purification
-
Quench: Add saturated aqueous
to the reaction mixture. Stir vigorously for 15 minutes. -
Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with DCM.
-
Wash: Combined organics should be washed with Water (3x) to remove the pyridine.
-
Caution: Do NOT use an acidic wash (e.g., 1M HCl). While this typically removes pyridine, your product contains a basic aniline amine (
) and will be lost to the aqueous acidic phase.
-
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel).
-
Gradient: 0%
5% MeOH in DCM. -
The bis-substituted impurity elutes first, followed by the desired mono-product.
-
Part 3: Visualization & Mechanism
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the arylamine on the sulfur center. The pyridine serves a dual role: it scavenges the generated HCl and can transiently form a highly reactive
Caption: Nucleophilic substitution mechanism at the sulfonyl sulfur center.
Experimental Workflow
Caption: Step-by-step workflow for the regioselective synthesis.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Bis-Substitution | Addition was too fast or local concentration too high. | Increase solvent volume (dilution) and slow down the addition rate. |
| Low Conversion | Morpholine-4-sulfonyl chloride hydrolysis. | Ensure reagents are dry. Sulfamoyl chlorides hydrolyze slowly but surely in moist air. |
| Product in Aqueous Layer | Acidic wash used during workup. | Re-extract aqueous layer after adjusting pH to ~8-9 with NaOH. |
| Starting Material Oxidation | 1,3-diaminobenzene is air-sensitive. | Recrystallize the diamine from water/EtOH before use if it appears dark/purple. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12798265, Morpholine-4-sulfonyl chloride. Retrieved from [Link]
-
Bansal, G., et al. (2023). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. Retrieved from [Link]
-
Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.[2] RSC Advances.[2] Retrieved from [Link]
Sources
Application Notes and Protocols for the Handling and Storage Stability of Amino-Sulfonamide Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Amino-Sulfonamide Intermediates in Drug Discovery
Amino-sulfonamide intermediates are foundational scaffolds in medicinal chemistry, forming the structural core of a vast array of therapeutic agents, including antibiotics, diuretics, anticonvulsants, and anti-inflammatory drugs. The inherent reactivity of the amino and sulfonamide functional groups, while crucial for their synthetic utility and biological activity, also renders these molecules susceptible to degradation. Ensuring the stability and integrity of these intermediates from synthesis to subsequent reaction steps is paramount for the successful development of safe, effective, and high-quality pharmaceuticals.
This comprehensive guide provides a detailed framework for the proper handling, storage, and stability assessment of amino-sulfonamide intermediates. By integrating established principles with practical, field-proven protocols, this document aims to equip researchers and drug development professionals with the necessary knowledge to mitigate risks, ensure experimental reproducibility, and comply with regulatory expectations. The protocols and recommendations outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific rigor and regulatory alignment.[1][2][3][4][5]
Prudent Handling of Amino-Sulfonamide Intermediates: A Proactive Approach to Safety and Purity
The handling of amino-sulfonamide intermediates necessitates a proactive approach that prioritizes both personnel safety and the preservation of chemical integrity. Many of these compounds are fine powders, which can be hazardous if inhaled, and may possess latent reactivity.
Personal Protective Equipment (PPE) and Engineering Controls
A robust safety protocol is non-negotiable when working with any chemical intermediate. The following represent the minimum requirements for handling amino-sulfonamide intermediates:
-
Respiratory Protection: An appropriate respirator should be worn, especially when handling bulk powders, to prevent inhalation.
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn at all times.
-
Protective Clothing: A lab coat is essential to protect against skin contact.
-
Engineering Controls: All handling of open powders should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Weighing and Dispensing: Mitigating Risks of Contamination and Exposure
The process of weighing and dispensing amino-sulfonamide intermediates should be conducted with care to prevent cross-contamination and minimize exposure.
-
Dedicated Equipment: Use dedicated spatulas and weighing boats for each intermediate to prevent cross-contamination.
-
Static Control: Amino-sulfonamide powders can be prone to static. The use of an anti-static gun or an ionized air blower can facilitate handling and prevent dispersal of the powder.
-
Controlled Environment: Whenever possible, perform weighing and dispensing in an environment with controlled humidity, as some intermediates may be hygroscopic.
Spill Management and Waste Disposal
In the event of a spill, a clear and practiced protocol is essential to ensure a safe and effective cleanup.
-
Spill Kits: Ensure that a chemical spill kit containing appropriate absorbent materials is readily available.
-
Neutralization: For acidic or basic intermediates, have the appropriate neutralizing agents on hand.
-
Waste Disposal: All waste, including contaminated PPE and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Strategic Storage of Amino-Sulfonamide Intermediates: Preserving Integrity Over Time
The long-term stability of amino-sulfonamide intermediates is critically dependent on the storage conditions. Improper storage can lead to degradation, resulting in the formation of impurities that can compromise the quality and safety of the final drug substance.
Key Factors Influencing Storage Stability
The primary environmental factors that can impact the stability of amino-sulfonamide intermediates are:
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Humidity: Moisture can promote hydrolysis of the sulfonamide bond and can also lead to physical changes in the solid form.[6][7][8]
-
Light: Exposure to UV or visible light can induce photolytic degradation.[3][9][10][11][12]
-
Oxygen: The presence of oxygen can lead to oxidative degradation, particularly of the amino group.
Recommended Storage Conditions
The following table provides general recommendations for the storage of amino-sulfonamide intermediates. It is crucial to consult the specific Material Safety Data Sheet (MSDS) or Certificate of Analysis for compound-specific storage requirements.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize thermal degradation and preserve long-term stability. |
| Humidity | Store in a desiccator with a suitable desiccant (e.g., silica gel) | To protect against hydrolysis and moisture-induced physical changes.[6][7][8] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent oxidative degradation of the amino functionality. |
| Light | Store in amber glass vials or other light-resistant containers | To protect against photolytic degradation.[3][9][10][11][12] |
| Container | Tightly sealed glass containers | To prevent exposure to moisture and air. Ensure compatibility of the container material with the intermediate. |
Assessing Stability: Protocols for a Comprehensive Evaluation
A thorough understanding of the stability of an amino-sulfonamide intermediate is a regulatory expectation and a scientific necessity. Stability studies are designed to elucidate degradation pathways, identify potential degradation products, and establish a re-test period or shelf-life. The following protocols are based on the principles outlined in the ICH Q1A(R2) guideline on stability testing.[1][4]
Forced Degradation (Stress) Studies
Forced degradation studies are designed to intentionally degrade the intermediate under more severe conditions than those it would experience during normal handling and storage.[5][13][14] These studies are crucial for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Demonstrating the specificity of the analytical method (i.e., its ability to separate the parent compound from its degradants).
Caption: Workflow for Forced Degradation Studies.
Materials:
-
Amino-sulfonamide intermediate
-
HPLC-grade methanol and acetonitrile
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% (v/v) Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV/PDA detector and/or a mass spectrometer
-
Stability-indicating HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Calibrated oven
-
Photostability chamber compliant with ICH Q1B guidelines[3][9][10][11][12]
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve the amino-sulfonamide intermediate in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for a predetermined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C for a predetermined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw samples at various time points and dilute with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid intermediate in a clear glass vial.
-
Expose the sample to a high temperature (e.g., 80°C) in a calibrated oven.
-
At specified intervals, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the solid intermediate and a solution of the intermediate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][9][10][11][12]
-
A control sample should be stored under the same conditions but protected from light.
-
After exposure, prepare the samples for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol).
-
Monitor the elution profile using a UV/PDA detector at a wavelength that provides good sensitivity for both the parent compound and the degradation products.
-
If available, use a mass spectrometer to obtain mass information for the degradation products to aid in their identification.
-
Long-Term Stability Studies
Long-term stability studies are conducted under recommended storage conditions to establish a re-test period for the intermediate.
-
Sample Packaging: Package the amino-sulfonamide intermediate in the proposed container-closure system.
-
Storage Conditions: Store the packaged samples under the recommended long-term storage conditions (e.g., 2-8 °C).
-
Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Analytical Tests: At each time point, perform a battery of tests, including:
-
Appearance
-
Assay (potency)
-
Purity (related substances) by a stability-indicating HPLC method
-
Water content (if applicable)
-
Understanding Degradation: Pathways and Products
A key outcome of stability studies is the elucidation of degradation pathways. For amino-sulfonamide intermediates, several degradation routes are possible.
Caption: Potential Degradation Pathways of Amino-Sulfonamide Intermediates.
Common Degradation Products
Based on the potential degradation pathways, the following are some of the common degradation products that may be observed:
-
Sulfanilic acid and its derivatives: Resulting from the hydrolysis of the sulfonamide bond.
-
Aniline and its derivatives: Also formed from the cleavage of the sulfonamide bond.
-
Oxidized species: Such as nitroso, nitro, or hydroxylamine derivatives, formed by the oxidation of the aromatic amino group.
-
Photodegradation products: Which can be diverse and may include desulfonated compounds and polymeric materials.
Data Interpretation and Reporting
Mass Balance
An important aspect of data analysis is the assessment of mass balance. The sum of the assay value and the levels of all degradation products should ideally be close to 100%. A significant deviation from 100% may indicate the formation of non-chromophoric or volatile degradation products, or incomplete elution from the HPLC column.
Establishing a Re-test Period
The re-test period is the timeframe during which the amino-sulfonamide intermediate is expected to remain within its established specifications when stored under the defined conditions. This is determined by evaluating the long-term stability data and identifying the time at which the level of any degradation product exceeds the specification limit, or the assay value falls below its limit.
Conclusion: A Foundation for Quality
The meticulous handling, strategic storage, and comprehensive stability testing of amino-sulfonamide intermediates are not merely procedural formalities; they are the cornerstones of robust drug development. A thorough understanding of the chemical behavior of these critical building blocks enables the development of stable formulations, the implementation of effective control strategies, and ultimately, the delivery of safe and efficacious medicines to patients. By adhering to the principles and protocols outlined in this guide, researchers and scientists can build a strong foundation of quality into their drug development programs from the earliest stages.
References
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Water Research, 46(11), 3598-3608. [Link]
-
Ghanem, M. M., Abu-Lafi, S., & Mohammad, D. (2013). Validated and stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole sodium and sulfadimidine sodium in water soluble powder dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 547-554. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
ICH. (2006). Q1A(R2) Stability testing of new drug substances and products. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
-
SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]
-
Alsante, K. M., Ando, A., Brown, R., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58. [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
-
ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
-
Onyx scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
Kaza, R., & Sarma, B. (2023). Effect of moisture on solid state stability. ResearchGate. [Link]
-
Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306. [Link]
-
Semantic Scholar. Effect of moisture on solid state stability. [Link]
-
Heng, D., Liew, C. V., & Heng, P. W. S. (2023). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. Molecular Pharmaceutics, 20(2), 1157-1169. [Link]
Sources
- 1. fsis.usda.gov [fsis.usda.gov]
- 2. mdpi.com [mdpi.com]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. ikev.org [ikev.org]
- 12. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 13. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. imeko.info [imeko.info]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Regioselectivity in the Sulfonylation of Phenylenediamines
Welcome to the technical support center for the sulfonylation of phenylenediamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in these critical reactions. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses common issues encountered during the sulfonylation of phenylenediamines, offering step-by-step solutions and preventative measures.
Issue 1: Poor or No Regioselectivity in the Monosulfonylation of Phenylenediamines
Question: I am attempting to monosulfonylate a phenylenediamine, but I am getting a mixture of regioisomers. How can I improve the selectivity?
Answer: Achieving high regioselectivity in the monosulfonylation of phenylenediamines is a common challenge. The outcome of the reaction is influenced by a delicate interplay of electronic and steric factors of both the phenylenediamine and the sulfonyl chloride, as well as the reaction conditions. Here is a systematic approach to troubleshoot and optimize your reaction for improved regioselectivity.
Underlying Causes and Solutions:
-
Electronic Effects of the Phenylenediamine: The relative basicity and nucleophilicity of the amino groups play a crucial role. In substituted phenylenediamines, electron-donating groups (EDGs) will enhance the reactivity of the nearest amino group, while electron-withdrawing groups (EWGs) will decrease it.
-
Solution: Analyze the electronic nature of your specific phenylenediamine. For instance, in m-phenylenediamine, both amino groups are electronically similar. However, in a substituted m-phenylenediamine, the amino group most activated by an EDG will preferentially react.
-
-
Steric Hindrance: Bulky substituents on the phenylenediamine or the use of a sterically demanding sulfonyl chloride can direct the reaction to the less hindered amino group.
-
Solution: To enhance selectivity, consider using a bulkier sulfonyl chloride, such as 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) or 2,4,6-triisopropylbenzenesulfonyl chloride. This will favor the reaction at the sterically more accessible amino group.
-
-
Reaction Temperature (Kinetic vs. Thermodynamic Control): Sulfonylation reactions can be subject to kinetic or thermodynamic control.[1]
-
Kinetic Control: At lower temperatures, the reaction is generally irreversible, and the product distribution is determined by the relative rates of formation of the different regioisomers. The kinetically favored product is the one that forms the fastest, often at the most nucleophilic or least sterically hindered amino group.
-
Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing for the equilibration of the initially formed products to the most stable regioisomer.[1] The thermodynamically favored product is the most stable one, which may not be the same as the kinetically favored one.
-
Troubleshooting Workflow:
-
Start by running the reaction at a low temperature (e.g., 0 °C to -20 °C) to favor the kinetic product.
-
If selectivity is still poor, gradually increase the temperature to see if a thermodynamically controlled product is favored.
-
Caption: Troubleshooting workflow for poor regioselectivity.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity by stabilizing or destabilizing charged intermediates and transition states.[2]
-
Solution: A screening of solvents with varying polarities is recommended. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used. In some cases, a less polar solvent may enhance selectivity by minimizing competing side reactions.
-
-
Choice of Base: The base plays a critical role in deprotonating the amine and activating it for sulfonylation. The nature and strength of the base can influence the regioselectivity.
-
Solution:
-
For less reactive amines, a stronger, non-nucleophilic base like pyridine or triethylamine is often used.
-
For more reactive systems, a weaker base like sodium bicarbonate might be sufficient and could offer better control.
-
Sterically hindered bases, such as 2,6-lutidine, can also be employed to influence the regioselectivity by interacting preferentially with the less hindered amino group.
-
-
Experimental Protocol for Optimizing Regioselectivity:
-
Setup: To a solution of your phenylenediamine (1 equivalent) in the chosen solvent (e.g., DCM, 10 mL/mmol), add the base (1.1 equivalents) at the desired temperature (start with 0 °C).
-
Addition of Sulfonyl Chloride: Slowly add a solution of the sulfonyl chloride (1 equivalent) in the same solvent to the reaction mixture over 30-60 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of regioisomers.
-
Work-up: Once the reaction is complete, quench with water or a dilute aqueous acid (e.g., 1M HCl). Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Determine the regioselectivity using ¹H NMR spectroscopy or HPLC.[3][4]
Issue 2: Di-sulfonylation Instead of Mono-sulfonylation
Question: I am trying to synthesize a mono-sulfonylated phenylenediamine, but I am getting a significant amount of the di-sulfonylated product. How can I favor mono-sulfonylation?
Answer: The formation of di-sulfonylated byproducts is a common issue, especially with highly reactive phenylenediamines and sulfonyl chlorides. The key to achieving mono-sulfonylation is to control the stoichiometry and reactivity of the system.
Underlying Causes and Solutions:
-
Stoichiometry: Using an excess of the sulfonyl chloride will inevitably lead to di-sulfonylation.
-
Solution: Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the sulfonyl chloride relative to the phenylenediamine. It is often beneficial to add the sulfonyl chloride solution slowly to the reaction mixture to maintain a low concentration of the electrophile.
-
-
High Reactivity of the Mono-sulfonated Product: The remaining amino group in the mono-sulfonylated product can still be sufficiently nucleophilic to react with another equivalent of the sulfonyl chloride.
-
Solution:
-
Use of a Bulky Sulfonylating Agent: Employ a sterically hindered sulfonyl chloride. The bulky group will sterically shield the second amino group, disfavoring a second sulfonylation.
-
Protecting Groups: A more robust strategy is to use a protecting group strategy. One of the amino groups can be selectively protected, the sulfonylation is then carried out on the unprotected amine, followed by deprotection. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines.[5]
-
-
Experimental Protocol for Selective Mono-sulfonylation using a Protecting Group:
-
Protection: Selectively protect one amino group of the phenylenediamine with a suitable protecting group (e.g., Boc anhydride in the presence of a base like triethylamine).
-
Sulfonylation: Perform the sulfonylation reaction on the free amino group as described in the previous section.
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the desired mono-sulfonylated product.
Caption: Strategy to favor mono-sulfonylation.
Issue 3: Side Reactions and Impurity Formation
Question: My reaction is producing colored impurities and other unexpected side products. What are the likely causes and how can I minimize them?
Answer: The formation of colored impurities is often due to the oxidation of the highly electron-rich phenylenediamines. Other side reactions can also occur depending on the specific reactants and conditions.
Underlying Causes and Solutions:
-
Oxidation of Phenylenediamine: Phenylenediamines, particularly the para-isomer, are susceptible to air oxidation, leading to the formation of colored polymeric materials.[6]
-
Solution:
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly purified or distilled phenylenediamine.
-
Keep reaction times as short as possible.
-
-
-
Reaction with Solvent: Some solvents can react with the sulfonyl chloride or the activated amine.
-
Solution: Choose an inert solvent that does not have reactive functional groups. DCM, THF, and acetonitrile are generally good choices.
-
-
Hydrolysis of Sulfonyl Chloride: The presence of water can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which can complicate the reaction and purification.
-
Solution: Use anhydrous solvents and reagents, and ensure your glassware is thoroughly dried.
-
Purification of the Final Product:
Purification of the desired mono-sulfonylated product from unreacted starting materials, the di-sulfonylated byproduct, and other impurities can be challenging.
-
Column Chromatography: This is the most common method for separating regioisomers and other byproducts. A careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial.
-
Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Preparative HPLC: For difficult separations, preparative HPLC can be employed to isolate the pure regioisomer.[4]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right starting isomer of phenylenediamine (ortho, meta, or para) for my target molecule?
The choice of the phenylenediamine isomer is dictated by the desired substitution pattern of the final product.
-
o-Phenylenediamine: Will lead to products with substituents in a 1,2-relationship.
-
m-Phenylenediamine: Will result in a 1,3-substitution pattern.
-
p-Phenylenediamine: Will give a 1,4-disubstituted product.[6]
Q2: What is the role of the base in controlling regioselectivity?
The base deprotonates the amine, increasing its nucleophilicity. A sterically hindered base can selectively deprotonate the less sterically hindered amino group, thereby directing the sulfonylation to that position.
Q3: Can I use a catalyst to improve regioselectivity?
While not as common as in other reaction types, Lewis acids can sometimes be used to modulate the reactivity of the sulfonyl chloride or the amine, potentially influencing regioselectivity. However, this needs to be evaluated on a case-by-case basis.
Q4: How can I confirm the regiochemistry of my product?
A combination of spectroscopic techniques is essential for unambiguous structure determination:
-
¹H and ¹³C NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons and carbons provide valuable information about the substitution pattern.
-
2D NMR Techniques (COSY, HMBC, HSQC): These experiments help to establish the connectivity between protons and carbons, confirming the regiochemistry.[3]
-
X-ray Crystallography: If a suitable single crystal can be obtained, this provides definitive proof of the structure.
Table 1: Summary of Factors Influencing Regioselectivity
| Factor | Influence on Regioselectivity | Recommendations |
| Phenylenediamine Structure | Electronic effects (EDGs/EWGs) and steric hindrance direct the reaction. | Analyze the substrate to predict the most reactive site. |
| Sulfonyl Chloride Structure | Steric bulk favors reaction at the less hindered amino group. | Use bulky sulfonyl chlorides for enhanced selectivity. |
| Temperature | Low temperatures favor the kinetic product; high temperatures may favor the thermodynamic product.[1] | Start at low temperatures and optimize. |
| Solvent | Polarity can influence transition state stability.[2] | Screen a range of aprotic solvents. |
| Base | Steric bulk of the base can direct the reaction to the less hindered amine. | Consider using sterically hindered bases like 2,6-lutidine. |
| Stoichiometry | Excess sulfonyl chloride leads to di-sulfonylation. | Use a 1:1 or slight excess of the sulfonyl chloride. |
| Protecting Groups | Allows for the selective reaction at a specific amino group.[5] | A reliable method for achieving high regioselectivity. |
References
-
Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
Regioselective tandem sulfonylation/cyclization of unsaturated N-substituted enamides with sulfonyl chlorides by copper catalysis. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 12, 2026, from [Link]
- Halogenation of 4-phenyl-3-(phenylsulfonyl)-2-azetidinones with N-halosuccinimides. Kinetic vs. thermodynamic control. (2000). Journal of Organic Chemistry, 65(21), 7203-7.
- Control of the regioselectivity of sulfonamidyl radical cyclization by vinylic halogen substitution. (2007). Journal of Organic Chemistry, 72(7), 2564-9.
-
Analyses of Reaction Mechanisms among Different Sulfonation Reagents and m-Diphenylamine and Crystal Structures of the Formed Com. (2024). Scirp.org. Retrieved February 12, 2026, from [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved February 12, 2026, from [Link]
-
Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved February 12, 2026, from [Link]
-
Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. (2020). Beilstein Journals. Retrieved February 12, 2026, from [Link]
-
Separation of phenylenediamine isomers by using decamethylcucurbit[7]uril. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 12, 2026, from [Link]
-
S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura c. (2021). RSC Publishing. Retrieved February 12, 2026, from [Link]
-
(PDF) Sulfonation of poly(p-phenylenediamine) polymer. (2017). ResearchGate. Retrieved February 12, 2026, from [Link]
- US3203994A - Purification of meta-phenylenediamine. (n.d.). Google Patents.
-
p-Phenylenediamine. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. (2023). Chemical Science (RSC Publishing). Retrieved February 12, 2026, from [Link]
- US2946821A - Purification of m-phenylenediamine. (n.d.). Google Patents.
-
Full article: Sulfonation of poly(p-phenylenediamine) polymer. (n.d.). Taylor & Francis. Retrieved February 12, 2026, from [Link]
-
Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. (n.d.). Retrieved February 12, 2026, from [Link]
-
Visible-Light-Promoted Selective Sulfonylation and Selenylation of Dienes to Access Sulfonyl-/Seleno-benzazepine Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
(PDF) Selective Mono‐BOC Protection of Diamines. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
- WO2002030878A1 - Aromatic sulfonation reactions. (n.d.). Google Patents.
- US3839294A - Sulfonation of diamides of meta-phenylenediamine. (n.d.). Google Patents.
-
HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. (n.d.). SIELC. Retrieved February 12, 2026, from [Link]
- US3345413A - Process for purifying a phenylenediamine. (n.d.). Google Patents.
-
Recent Advancements in Polyphenylsulfone Membrane Modification Methods for Separation Applications. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
- Synthesis and NMR Spectroscopic Studies of allylsulfanyl-N1-alkyl-N4-phenyl-1,4-phenylenediamines and Their Cyclization Products, 2,3-dihydro-1-benzothiophenes and Thiochromans. (2004). Magnetic Resonance in Chemistry, 42(12), 999-1011.
- Regioselective Synthesis of Highly Substituted Imidazoles via the Sequential Reaction of Allenyl Sulfonamides and Amines. (2015). Journal of Organic Chemistry, 80(9), 4729-35.
-
Palladium-catalyzed regioselective hydrosulfonylation of allenes with sulfinic acids. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
- p-Phenylenediamine. (2006).
-
Kinetic, equilibrium, and thermodynamic performance of sulfonamides adsorption onto graphene. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
-
HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column. (n.d.). SIELC. Retrieved February 12, 2026, from [Link]
- Sulfonyl Radical-Induced Regioselective Cyclization of Enamide-Olefin To Form Sulfonylated 6-7-Membered Cyclic Enamines. (2024). Journal of Organic Chemistry.
-
Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride under Aqueous Media. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. (n.d.). Retrieved February 12, 2026, from [Link]
-
Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes. (n.d.). UST Journals. Retrieved February 12, 2026, from [Link]
-
Permeation of hair dye ingredients, p-phenylenediamine and aminophenol isomers, through protective gloves. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and NMR spectroscopic studies of allylsulfanyl-N1-alkyl-N4-phenyl-1,4-phenylenediamines and their cyclization products, 2,3-dihydro-1-benzothiophenes and thiochromans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 7. scirp.org [scirp.org]
Technical Support Center: Purification of N-(3-aminophenyl)morpholine-4-sulfonamide
[1][2]
Ticket ID: PUR-AM-882 Status: Open Assigned Specialist: Senior Application Scientist Subject: Purification Protocols & Troubleshooting for N-(3-aminophenyl)morpholine-4-sulfonamide[1][2]
Executive Summary & Compound Profile
Welcome to the technical support center. This guide addresses the purification of N-(3-aminophenyl)morpholine-4-sulfonamide (CAS: 1042656-03-0).[1][2][3] This molecule is a sulfamide derivative often used as a scaffold in kinase inhibitor development (e.g., PI3K pathway).[2]
Understanding the physicochemical properties is the first step to successful purification.[1] This molecule is amphoteric but predominantly manipulated via its basic aniline handle.[1]
| Property | Value / Characteristic | Implication for Purification |
| Structure | Morpholine- | Contains a basic primary amine and a weakly acidic sulfamide proton.[1][2] |
| Molecular Weight | 257.31 g/mol | Suitable for flash chromatography and crystallization.[1] |
| pKa (Basic) | ~3.5 – 4.2 (Aniline | The electron-withdrawing sulfamide group lowers the aniline pKa compared to unsubstituted aniline (4.6).[1][2] Requires pH < 2 for full protonation. |
| pKa (Acidic) | ~10.5 (Sulfamide | Weakly acidic.[1][2] Can be deprotonated by strong bases (NaOH), but this is rarely used for purification due to salt solubility issues.[2] |
| Solubility | DMSO, DMF, MeOH, EtOAc (Mod.) | Poor water solubility at neutral pH.[2] High water solubility at pH < 1.[1] |
Module 1: The "Workhorse" Protocol (Acid-Base Extraction)
User Query: "My crude reaction mixture contains unreacted nitro-intermediate and is a dark, sticky oil. How do I clean this up without running a column?"
Technical Response: The most efficient method to remove non-basic impurities (like the nitro-precursor N-(3-nitrophenyl)morpholine-4-sulfonamide) is to exploit the basicity of the aniline group.[1][2] The nitro-precursor lacks a basic amine and will not protonate, allowing for a clean phase separation.[1][2]
Step-by-Step Protocol
-
Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) . Use approximately 10-15 mL per gram of crude.[1][2]
-
Acid Extraction (The Critical Step):
-
Extract the organic layer with 1.0 M HCl (2 x volumes).
-
Mechanism:[1][2][4][5] The target amine protonates (
) and moves to the aqueous phase.[1][2] The nitro-impurity and other neutrals stay in the EtOAc.[1] -
Checkpoint: Check the pH of the aqueous layer; it must be < 1 .[1] If not, add more acid.[2]
-
-
Phase Separation:
-
Keep the Aqueous Layer (contains Product).
-
Discard the Organic Layer (contains Impurities).
-
-
Wash: Wash the acidic aqueous layer once with a small volume of fresh EtOAc to remove entrained organics.[1]
-
Neutralization & Recovery:
-
Final Extraction: Extract the turbid aqueous mixture with EtOAc (3x). Dry combined organics over
, filter, and concentrate.[2]
Visualization: Acid-Base Workflow
Caption: Separation logic relying on the selective protonation of the aniline moiety.
Module 2: Recrystallization (Color & Purity)
User Query: "The product is isolated but has a brown/pink tint (oxidation) and is 95% pure. What solvent system works for crystallization?"
Technical Response: Aniline derivatives are prone to air oxidation, leading to colored "azo" or "quinone-imine" impurities.[1][2] Recrystallization is superior to chromatography for removing these trace colored species.[1]
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Procedure Notes |
| Ethanol / Water | 1:1 to 1:2 | Dissolve in hot EtOH.[1][2] Add hot water until turbid. Cool slowly. High recovery. |
| Isopropanol (IPA) | Pure | Good for removing more polar impurities. |
| Toluene | Pure | Advanced: Excellent for removing non-polar byproducts, but yield may be lower.[1][2] |
Activated Carbon Treatment (For Color Removal)
If the solid remains colored after acid-base extraction:
Module 3: Troubleshooting Trace Metal Contamination
User Query: "I synthesized this via Pd/C hydrogenation of the nitro precursor. My final compound has high Palladium residuals (>50 ppm). How do I fix this?"
Technical Response: The morpholine nitrogen and the aniline amine are both capable of coordinating with Palladium, making simple filtration insufficient.[2]
Scavenging Protocol
Module 4: Chromatography Guide (Flash/Prep HPLC)
User Query: "I have a close-eluting impurity that extraction didn't remove. I need to run a column."
Technical Response: Because the molecule is basic, standard silica chromatography can lead to "streaking" (tailing) due to interaction with acidic silanols.[2]
Flash Chromatography (Normal Phase)
-
Stationary Phase: Amine-functionalized Silica (NH-Silica) is ideal to prevent tailing.[1][2]
-
Standard Silica: If using standard silica, you must modify the mobile phase.[1][2]
Prep-HPLC (Reverse Phase)
-
Column: C18.
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if you want the free base; TFA forms strong salts that are hard to break).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B. The polar sulfonamide group makes this compound elute relatively early compared to lipophilic impurities.[1]
References
-
PubChem. (2025).[1][6] Compound Summary: 4-(3-aminophenyl)morpholin-3-one derivatives and related sulfonamides.[1][2] National Library of Medicine.[1] Retrieved from [Link]
-
World Intellectual Property Organization (WIPO). (2019). Process for the preparation of morpholine-substituted aniline derivatives (WO2019138362).[1] Retrieved from [Link][1][2]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling N-(3-aminophenyl)morpholine-4-sulfonamide.[1][2] Ensure all work is performed in a fume hood.
Sources
- 1. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 2. WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 3. N-(3-Aminophenyl)morpholine-4-sulfonamide | CymitQuimica [cymitquimica.com]
- 4. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]
- 5. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 6. 4-(3-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 28917387 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming solubility issues with morpholine sulfonamide derivatives
To: Research & Development Team From: Technical Support Center – Medicinal Chemistry Division Subject: Ticket #MS-404: Resolving Solubility Bottlenecks in Morpholine Sulfonamide Scaffolds
User Guide Overview
Welcome to the Technical Support Center. You are likely reading this because your morpholine sulfonamide lead compound—designed for optimal kinase selectivity or ion channel modulation—has precipitated in your bioassay or failed a formulation screen.
This guide is not a generic textbook summary. It is a troubleshooting manual designed to diagnose the specific physicochemical conflict within your molecule and provide immediate, actionable protocols.
Part 1: The Root Cause Analysis (Diagnostics)
The "Schizophrenic" Nature of Your Molecule Morpholine sulfonamide derivatives present a unique solubility paradox. You have likely tethered a morpholine ring (to improve metabolic stability and solubility) to a sulfonamide core (a classic pharmacophore). However, these two moieties often work against each other in solution.
-
The Morpholine (The Base): pKa ~8.3. At physiological pH (7.4), it exists largely in equilibrium between its cationic (protonated) and neutral forms.
-
The Sulfonamide (The Acid/Neutral):
-
Primary (-SO₂NH₂): Weakly acidic (pKa ~10).
-
Secondary (-SO₂NHR): Acidic if R is electron-withdrawing; otherwise neutral.
-
Tertiary (-SO₂NR₂): Neutral.
-
The "Danger Zone" (Isoelectric Precipitation) If your molecule contains both a basic morpholine and an acidic primary/secondary sulfonamide, it behaves as a zwitterion.
-
pH < 6: Morpholine is protonated (
). Soluble. -
pH > 11: Sulfonamide is deprotonated (
). Soluble. -
pH 8.5 – 10.0: Morpholine becomes neutral; Sulfonamide remains neutral. CRITICAL PRECIPITATION ZONE.
Technical Insight: Many researchers run assays at pH 8.0–8.5 to accommodate specific enzymes. This inadvertently pushes the morpholine sulfonamide into its least soluble, neutral state.
Part 2: Decision Matrix & Troubleshooting
Visualizing the Solution Path
Use this decision tree to select the correct strategy based on your compound's physical behavior.
Caption: Decision matrix distinguishing between "Brick Dust" (crystal lattice limited) and "Grease Ball" (solvation limited) solubility issues.
Part 3: Support Tickets (FAQs & Protocols)
Ticket #01: "My compound crashes out when I dilute my DMSO stock into the assay buffer."
Diagnosis: Kinetic Solubility Failure. When you dilute a 10 mM DMSO stock into an aqueous buffer, the organic solvent concentration drops effectively to zero. If the compound's amorphous solubility is exceeded, it precipitates immediately. This is often exacerbated by the "Danger Zone" pH described above.
Protocol: The "Shift-pH" Solubility Screen Don't just guess the pH. Run this 3-point check to find your working window.
-
Prepare Buffers:
-
A (Acidic): 50 mM Acetate, pH 4.5
-
B (Neutral): 50 mM Phosphate, pH 7.4
-
C (Basic): 50 mM Borate, pH 9.5
-
-
Spike: Add 2 µL of 10 mM DMSO stock to 198 µL of each buffer (100 µM final).
-
Incubate: Shake for 4 hours at room temperature.
-
Read: Centrifuge at 3000g for 10 min. Analyze supernatant via UV-Vis or LC-MS.
-
Interpret:
-
Soluble at pH 4.5 only? You are relying on the morpholine protonation. Solution: Run your assay at pH 6.5 if the enzyme tolerates it, or use a mesylate salt form.
-
Insoluble everywhere? You have a "Grease Ball" issue. Solution: Add 0.05% Tween-20 to your assay buffer.
-
Ticket #02: "I need to dose this orally (PO) in mice, but it won't dissolve in water."
Diagnosis: Thermodynamic Solubility Failure. For in vivo work, DMSO is toxic. You need a vehicle that maintains solubility in the gut.
Recommended Vehicle Formulation (The "Golden Trio")
For morpholine sulfonamides, we recommend a Cyclodextrin-based approach because the sulfonamide phenyl ring fits well into the hydrophobic cavity of
| Component | Function | Concentration |
| HP- | Inclusion complex former; disrupts crystal lattice. | 20% (w/v) |
| PEG 400 | Cosolvent; reduces polarity of the bulk solvent. | 10% (v/v) |
| Water/Saline | Bulk carrier. | 70% (v/v) |
Preparation Protocol:
-
Weigh the required amount of Hydroxypropyl-
-cyclodextrin (HP- -CD). -
Dissolve in water (approx. 60% of final volume) with stirring until clear.
-
Add the drug substance slowly while vortexing.
-
Crucial Step: If the drug doesn't dissolve, lower the pH to 4.0 using 1N HCl (protonating the morpholine) to assist dissolution, then slowly back-titrate to pH 6.0-7.0 using NaOH. The complex often remains stable even if the pH is raised slightly.
-
Add PEG 400.[1]
-
Q.S. to final volume with water.
Ticket #03: "How do I make a salt form? The sulfonamide is acidic, right?"
Diagnosis: Salt Selection Confusion. While the sulfonamide can form salts with strong bases (Sodium/Potassium), these salts are often hygroscopic and unstable (hydrolyze back to the acid in the stomach).
Better Approach: Target the Morpholine The morpholine nitrogen is a more reliable handle for salt formation.
Salt Screening Workflow:
Caption: Standard workflow for generating morpholine salts.
Why Mesylate? Methanesulfonic acid (MsOH) is a "hard" acid that pairs well with the morpholine base. Mesylate salts of morpholine derivatives often exhibit:
-
Higher melting points than HCl salts (better stability).
-
Lower hygroscopicity.
-
"Pop-up" Solubility: They dissolve rapidly to supersaturated levels before precipitating, giving you a window for absorption.
Part 4: Data Reference Tables
Table 1: Common Solvents & Assay Limits Use this to determine how much organic solvent you can safely add to your biological assay before killing the protein.
| Solvent | Mechanism of Solubilization | Max Tolerated % (Enzymatic Assay) | Max Tolerated % (Cell-Based) |
| DMSO | Dipolar aprotic; disrupts aggregation. | 1 - 5% | 0.1 - 0.5% |
| Ethanol | Protophilic; H-bond donor/acceptor. | 2 - 5% | < 1% |
| PEG 400 | Amphiphilic polymer. | 5 - 10% | 1 - 2% |
| Glycerol | Viscosity enhancer; stabilizer. | 10 - 20% | 1 - 5% |
Table 2: pKa Values of Relevant Moieties Critical for predicting ionization states.
| Moiety | Approximate pKa | Charge at pH 7.4 | Solubility Contribution |
| Morpholine (N-H) | 8.3 | Positive (+0.9) | High (if protonated) |
| Sulfonamide (-SO₂NH₂) | 10.1 | Neutral (0) | Low (H-bond donor) |
| Sulfonamide (-SO₂NH-R) | 8.0 - 10.0 | Neutral/Negative | Variable |
| Pyridine (common linker) | 5.2 | Neutral (0) | Low |
References
-
Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Link
-
Stepan, A. F., et al. (2011). Structural measures of metabolic stability and solubility: The role of topology and lipophilicity. ACS Medicinal Chemistry Letters. Link
-
Perlovich, G. L., et al. (2012). Sulfonamides: Thermochemical and structural aspects of solubility and solvation. Journal of Chemical & Engineering Data. Link
For further assistance with specific scaffold modifications, please contact the Medicinal Chemistry Support Desk at ext. 5502.
Sources
Removing unreacted morpholine-4-sulfonyl chloride from reaction mixtures
The following technical guide is structured to address the specific challenges of removing Morpholine-4-sulfonyl chloride (MSC) . Unlike standard aryl sulfonyl chlorides (e.g., Tosyl chloride), MSC is a sulfamoyl chloride. The nitrogen atom attached to the sulfonyl group donates electron density, stabilizing the S-Cl bond and making it significantly more resistant to simple hydrolysis.
This guide prioritizes "Active Quenching" strategies over passive hydrolysis, which is often too slow for this specific reagent.[1]
Executive Summary & Reagent Profile
Morpholine-4-sulfonyl chloride is a robust electrophile used to introduce the morpholinosulfonyl moiety.[1] Users often encounter difficulty removing excess reagent because its hydrolytic stability prevents it from decomposing rapidly during standard aqueous workups.[1]
| Property | Description | Impact on Purification |
| Structure | Cyclic sulfamoyl chloride ( | High Stability: The morpholine nitrogen stabilizes the sulfur center, retarding hydrolysis compared to TsCl or MsCl.[1] |
| Solubility | Soluble in DCM, THF, EtOAc | Hard to separate from lipophilic products without specific interventions. |
| Hydrolysis Product | Morpholine-4-sulfonic acid | Highly water-soluble and acidic; easily removed if formed.[1] |
| Reactivity | Reacts with | Strategy: Use this reactivity to "fish" it out using scavengers.[1] |
Decision Matrix: Selecting Your Protocol
Do not default to chromatography.[1] Select the method based on your reaction scale and product sensitivity.
Figure 1: Decision tree for selecting the optimal purification strategy based on scale and chemical sensitivity.
Detailed Protocols
Method A: Solid-Supported Scavenging (The "Zero-Workup" Approach)
Best For: High-throughput synthesis, acid-sensitive products, small scales (<500 mg).[1] Mechanism: A polymer-bound amine reacts with the excess MSC.[1] The impurity becomes covalently attached to the bead, which is then filtered off.
Materials:
-
Scavenger Resin: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) or Aminomethyl polystyrene (PS-AM).[1]
-
Loading: Typically 3.0–4.0 mmol/g.[1]
Protocol:
-
Calculate Excess: Estimate the equivalents of unreacted MSC (e.g., 0.2 eq).
-
Add Resin: Add 2–3 equivalents of resin relative to the excess MSC.
-
Calculation: If you have 0.1 mmol excess MSC, add 0.3 mmol capacity of resin.
-
-
Incubate: Agitate gently (orbital shaker) for 2–4 hours at room temperature.
-
Note: Do not use magnetic stirring, which can pulverize the resin beads.
-
-
Filter: Pass the mixture through a frit or cotton plug. Rinse the resin with DCM/THF to recover entrained product.
-
Result: The filtrate contains your product; the MSC is trapped on the resin.
Method B: The "Active Quench" Liquid-Liquid Extraction (LLE)
Best For: Scale-up (>1 g), cost-efficiency.[1] Scientific Rationale: Since MSC hydrolyzes slowly, we force a reaction with a cheap, water-soluble amine (N,N-dimethyl-1,3-propanediamine, DMAPA).[1] This converts the lipophilic MSC into a basic sulfonamide that can be extracted into an acidic aqueous layer.
Protocol:
-
Quench: At the end of the reaction, add 0.5 equivalents (relative to starting MSC) of DMAPA (CAS: 109-55-7).[1]
-
Stir: Stir at room temperature for 30 minutes.
-
Reaction: MSC + DMAPA
Morpholine-sulfonamide-DMAPA adduct (Basic).[1]
-
-
Acid Wash: Dilute with organic solvent (EtOAc or DCM).[1] Wash the organic layer with 10% aqueous citric acid or 1M HCl (2x).
-
Base Wash: Wash the organic layer with Saturated
to remove any residual acid or hydrolysis byproducts.[1] -
Dry & Concentrate: Dry over
and concentrate.
Figure 2: Chemical pathway for the DMAPA active quench method.[1]
Method C: Hydrolysis (The "Slow" Approach)
Best For: When additional reagents (resins/amines) are unavailable.[1] Warning: Requires extended time or heat, which may degrade sensitive products.[1]
Protocol:
-
Add 2M NaOH or Sat.
to the reaction mixture. -
Heat: Warm to 40–50°C for 1–2 hours. (Room temperature hydrolysis may take >12 hours).[1][7]
-
Separate: The MSC converts to morpholine-4-sulfonic acid (Sodium salt), which partitions into the aqueous layer.[1]
Troubleshooting & FAQs
Q: I used Method B (Active Quench), but I still see a spot on TLC.
-
Diagnosis: The "spot" might be the sulfonamide adduct if your acid wash wasn't strong enough.
-
Fix: Ensure your acid wash pH is < 3.[1] If your product is also basic (and extracted by acid), you cannot use Method B. Switch to Method A (Resins) using an isocyanate resin to scavenge the amine, or use chromatography.
Q: Can I just wash with water like I do for Tosyl Chloride?
-
No. Morpholine-4-sulfonyl chloride is electronically stabilized.[1] It has a half-life in neutral water that can be measured in hours/days.[1] You must use a base (Method C) or a nucleophile (Method B) to destroy it.[1]
Q: My product is water-soluble. How do I remove the MSC?
-
Strategy: You cannot use aqueous workups (LLE).
-
Solution: Use Method A (Scavenging) . Add PS-Trisamine resin to the reaction mixture, stir, and filter.[1] Alternatively, precipitate your product from a non-polar solvent (like Hexane/Ether) where MSC remains in solution.[1]
Q: Is Morpholine-4-sulfonyl chloride visible under UV?
-
Low Visibility: It lacks a strong chromophore (unlike Tosyl chloride).[1] It may be faint under 254 nm.[1] Use an iodine stain or KMnO4 stain to visualize it effectively on TLC.[1]
References
-
BenchChem. Removing unreacted methanesulfonyl chloride from reaction mixture. (General principles applicable to sulfonyl chlorides). Link[1]
-
Sigma-Aldrich. Morpholine-4-sulfonyl chloride Product Sheet & Properties.[1][8]Link[1]
-
National Institutes of Health (PMC). Preparation of sulfonamides from N-silylamines.[1] (Discusses sulfonyl chloride reactivity and purification). Link
-
Supra Sciences. Solid-Supported Scavengers: Sulfonyl Chloride & Amine Scavenging.[1]Link[1]
-
ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (Context on hydrolytic stability of heterocyclic sulfonyl derivatives). Link[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. reddit.com [reddit.com]
- 3. WO1997042230A1 - Rapid purification by polymer supported quench - Google Patents [patents.google.com]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fshmn.uni-pr.edu [fshmn.uni-pr.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Morpholine-4-sulfonyl chloride | 1828-66-6 [sigmaaldrich.com]
Validation & Comparative
LC-MS fragmentation pattern of N-(3-aminophenyl)morpholine-4-sulfonamide
Executive Summary
N-(3-aminophenyl)morpholine-4-sulfonamide (CAS: 1042656-03-0) is a critical sulfonyl-based scaffold often utilized in the synthesis of kinase inhibitors and antimicrobial agents. Its structural duality—combining a polar morpholine ring with a reactive aniline moiety via a sulfonamide linker—presents unique challenges in mass spectrometric detection.
This guide provides an in-depth technical analysis of the compound's LC-MS/MS behavior.[1] Unlike standard sulfonamide antibiotics (e.g., sulfamethoxazole), this molecule lacks the p-aminobenzenesulfonyl core, altering its primary fragmentation channels. We compare its fragmentation logic against structural isomers and alternative ionization techniques to establish a robust identification protocol.
Chemical Context & Ionization Physics
Understanding the protonation site is the prerequisite for predicting fragmentation.[2]
-
Compound: N-(3-aminophenyl)morpholine-4-sulfonamide[3]
-
Formula: C₁₀H₁₅N₃O₃S
-
Exact Mass: 257.0834 Da
-
Precursor Ion [M+H]⁺: m/z 258.09
Protonation Dynamics (ESI+)
In Electrospray Ionization (ESI+), protonation is competitive between the three nitrogen centers.
-
Aniline Nitrogen (Ar-NH₂): Moderate basicity (pKa ~4.6).
-
Morpholine Nitrogen: Low basicity due to sulfonamide electron withdrawal.
-
Sulfonamide Nitrogen (-SO₂-NH-): Acidic character, but can be protonated under acidic mobile phase conditions.
Dominant Species: The aniline amine is the most probable site of protonation in the gas phase, driving the charge-remote fragmentation pathways described below.
Fragmentation Analysis (The Core)
The fragmentation of N-(3-aminophenyl)morpholine-4-sulfonamide follows two competitive pathways: Sulfur Dioxide Extrusion (rearrangement) and S-N Bond Cleavage (direct dissociation).
Primary Fragmentation Pathways
Pathway A: The Sulfonamide Rearrangement (Loss of SO₂)
A signature of sulfonamides, the extrusion of SO₂ (64 Da) occurs via a rearrangement where the sulfonamide oxygen attacks the aromatic ring or the morpholine core, followed by the ejection of neutral SO₂.
-
Transition: m/z 258 → m/z 194[4]
-
Mechanism: [M+H]⁺ undergoes skeletal rearrangement to eject SO₂. The resulting ion is a N-(3-aminophenyl)morpholine species.
Pathway B: S-N Bond Cleavage (The "Linker Break")
The sulfonamide bond is the weakest link. Cleavage yields two potential ions depending on charge retention (governed by proton affinity).
-
Channel B1 (Charge on Aniline): Formation of the phenylenediamine cation .
-
Transition: m/z 258 → m/z 109
-
Significance: This is often the Quantifier Ion due to its stability and high intensity.
-
-
Channel B2 (Charge on Morpholine-Sulfonyl): Formation of the morpholine-4-sulfonyl cation.
-
Transition: m/z 258 → m/z 150
-
Significance: Less common in ESI+ due to lower basicity compared to the aniline fragment.
-
Pathway C: Morpholine Ring Opening
High collision energies (CE > 35 eV) can shatter the morpholine ring.
-
Transition: m/z 258 → m/z 86 (Morpholine cation)
Visualization of Fragmentation Pathways[5][6]
Caption: Mechanistic fragmentation map of N-(3-aminophenyl)morpholine-4-sulfonamide showing competitive SO₂ extrusion and S-N bond cleavage pathways.
Comparison Guide: Alternatives & Isomers
This section objectively compares the target compound's behavior against its most relevant "alternatives"—its structural isomers and different ionization modes.
Comparison 1: Target vs. Para-Isomer (4-aminophenyl analog)
Differentiation between the meta (3-amino) and para (4-amino) isomers is critical in impurity profiling.
| Feature | N-(3-aminophenyl) (Target) | N-(4-aminophenyl) (Alternative) | Diagnostic Logic |
| Retention Time (C18) | Slightly Earlier | Slightly Later | Para-isomers are typically more planar and retain longer on C18 columns. |
| Frag: m/z 109 Intensity | Moderate | High | Resonance stabilization in the para-isomer often yields a more stable, intense m/z 109 cation. |
| Frag: m/z 194 Stability | Lower | Higher | The para-orientation facilitates the SO₂ extrusion rearrangement more effectively. |
Comparison 2: ESI vs. APCI Ionization
Which source yields better limits of detection (LOD)?
| Ionization Mode | Sensitivity | Suitability | Mechanism Note |
| ESI+ (Electrospray) | High (Preferred) | Trace Analysis | The basic aniline nitrogen protonates readily in solution, making ESI highly efficient. |
| APCI+ (Chemical) | Moderate | High Conc. | Better for less polar analogs. May cause thermal degradation (premature SO₂ loss) in the source. |
Experimental Protocol
To replicate these results, use the following self-validating protocol.
A. Sample Preparation[1][7][8][9]
-
Stock: Dissolve 1 mg in 1 mL Methanol (1 mg/mL).
-
Working Std: Dilute to 100 ng/mL in Water:Methanol (90:10) + 0.1% Formic Acid.
-
Why Formic Acid? Essential to ensure the aniline moiety is fully protonated ([M+H]+).
-
B. LC-MS/MS Parameters (Agilent/Sciex/Thermo)
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[5]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
C. MRM Transitions (Triple Quadrupole)
Use these transitions for quantitative method development.
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
| Quantifier | 258.1 | 109.1 | 20 - 25 | Most stable, high intensity. |
| Qualifier 1 | 258.1 | 194.1 | 10 - 15 | Diagnostic SO₂ loss (Specificity). |
| Qualifier 2 | 258.1 | 86.1 | 35 - 40 | Structural confirmation (Morpholine). |
References
-
Klagkou, K., et al. (2003).[6] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[6] Link
-
Song, D., et al. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 4, 3622-3629. Link
-
Niessen, W.M.A. (2003). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 57(6), 332. Link
Sources
- 1. agilent.com [agilent.com]
- 2. scispace.com [scispace.com]
- 3. N-(3-Aminophenyl)morpholine-4-sulfonamide | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Biological Potency of Morpholine vs. Piperazine Sulfonamides
Executive Summary
In the optimization of sulfonamide-based pharmacophores—particularly for carbonic anhydrase (CA) inhibition and anticancer applications—the choice between a morpholine and a piperazine moiety is rarely arbitrary. While both serve as solubility-enhancing "tails," they impart distinct electronic, physicochemical, and biological profiles to the core sulfonamide "warhead."
This guide objectively compares these two heterocycles. The verdict: Piperazine sulfonamides generally exhibit superior biological potency in target engagement due to the capacity for additional ionic interactions and vectoral exploration (N-substitution). However, morpholine sulfonamides offer a strategic advantage in metabolic stability and specific solubility profiles where basicity must be attenuated.
Structural & Physicochemical Basis[1][2][3][4]
The biological divergence begins with the atom at the 4-position of the saturated ring. This single atom substitution (Oxygen vs. Nitrogen) dictates the molecule's behavior in the biological milieu.
Comparative Physicochemical Profile[5]
| Feature | Morpholine Sulfonamide | Piperazine Sulfonamide | Impact on Potency |
| 4-Position Atom | Oxygen (Ether) | Nitrogen (Amine) | Piperazine allows for further functionalization (R-group). |
| Basicity (pKa) | Low (~8.3 for conj. acid) | Moderate to High (~9.8 for distal N) | Piperazine often exists as a cation at physiological pH, aiding electrostatic binding. |
| H-Bonding | Acceptor only (O) | Acceptor & Donor (NH) | Morpholine is a "silent" polar group; Piperazine actively engages residues. |
| Lipophilicity (LogP) | Lower (More Polar) | Tunable (depends on N-sub) | Morpholine lowers LogP predictably; Piperazine allows modulation via N-alkylation. |
| Metabolic Liability | Low (Oxidatively stable) | Moderate (N-dealkylation/oxidation) | Morpholine is preferred for extending half-life ( |
Strategic Decision Matrix
The following decision tree illustrates the logic applied when selecting between these moieties during Lead Optimization.
Caption: Logical flow for selecting heterocycle tails based on target electrostatics and ADME requirements.
Biological Potency Analysis
Case Study A: Carbonic Anhydrase (CA) Inhibition
Sulfonamides are the primary class of CA inhibitors (CAIs).[1][2][3] The sulfonamide anion binds the Zinc (Zn²⁺) ion in the active site.[1] The "tail" (morpholine/piperazine) interacts with the hydrophobic/hydrophilic halves of the enzyme channel.
-
Piperazine Superiority: In studies targeting hCA II and hCA IX (tumor-associated), piperazine derivatives often show sub-nanomolar Ki values . The distal nitrogen can be substituted with bulky hydrophobic groups (e.g., benzyl) that engage the hydrophobic pocket of the enzyme, or remain unsubstituted to interact with hydrophilic residues via hydrogen bonding.
-
Morpholine Utility: Morpholine derivatives are typically less potent CAIs than their piperazine counterparts because the ether oxygen interacts weakly with the active site channel. However, they are highly effective when designing peripheral selective inhibitors where high polarity is needed to prevent blood-brain barrier (BBB) crossing (e.g., for glaucoma).
Case Study B: Anticancer Cytotoxicity
In the context of antiproliferative agents (e.g., quinoxaline-sulfonamide hybrids):
-
Piperazine: Consistently demonstrates higher cytotoxicity (lower IC50). The cationic nature of the piperazine ring at pH 7.4 facilitates interaction with the negatively charged phosphate backbone of DNA or the phospholipid headgroups of cancer cell membranes.
-
Morpholine: Often results in a 2- to 5-fold loss in potency compared to piperazine analogues. However, morpholine is frequently used to improve the solubility-permeability balance without introducing toxicity associated with polycationic accumulation.
Data Summary: Potency Comparison (Representative Data) Based on structure-activity relationship (SAR) trends in hCA II inhibition.
| Compound Core | Tail Moiety | Ki (hCA II) | Mechanism Note |
| Benzene-sulfonamide | Piperazine | 0.8 nM | Strong electrostatic network + Zn binding. |
| Benzene-sulfonamide | N-Methyl Piperazine | 1.2 nM | Hydrophobic interaction improves affinity. |
| Benzene-sulfonamide | Morpholine | 15.4 nM | weaker H-bond acceptor; lacks cationic charge. |
Experimental Protocol: CA Inhibition Assay
Standardized Stopped-Flow CO₂ Hydration Assay
To validate the potency differences described above, the following self-validating protocol is recommended. This kinetic assay measures the physiological reaction catalyzed by CA (
Methodology
-
Reagent Preparation:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄.
-
Indicator: 0.2 mM Phenol Red.
-
Substrate: Saturated CO₂ solution (approx. 17 mM in water at 25°C).
-
Enzyme: Recombinant hCA II (concentration adjusted to approx. 10 nM).
-
-
Compound Handling:
-
Dissolve Morpholine/Piperazine sulfonamides in DMSO (stock 10 mM).
-
Dilute serially (10⁻⁹ M to 10⁻⁵ M) in assay buffer. Critical: Keep DMSO < 1% final vol.
-
-
Kinetic Measurement (Stopped-Flow):
-
Mix Enzyme + Inhibitor (pre-incubate 15 min).
-
Rapidly mix with CO₂ solution in the stopped-flow chamber.
-
Monitor absorbance drop at 557 nm (Phenol Red color change from red to yellow as pH drops).
-
-
Data Analysis:
-
Calculate the initial velocity (
) for the catalyzed ( ) and uncatalyzed ( ) reactions. -
Fit data to the Morrison equation for tight-binding inhibitors to determine
.
-
Assay Workflow Visualization
Caption: Workflow for the Stopped-Flow CO₂ Hydration Assay used to determine inhibition constants.
References
-
BenchChem. Application Notes and Protocols for 1,4-Oxazepane-6-sulfonamide as a Carbonic Anhydrase Inhibitor. Retrieved from
-
Supuran, C. T., et al. (2019).[4] "Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors."[4] Bioorganic Chemistry. Retrieved from
-
Kalaycı, S., et al. (2022). "Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents." ACS Omega. Retrieved from
-
Nocentini, A., et al. (2021). "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties." International Journal of Molecular Sciences. Retrieved from
-
Al-Ghorbani, M., et al. (2015). "Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications."[5][6] Journal of Chemical and Pharmaceutical Research. Retrieved from
Sources
- 1. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Differentiating Sulfonamide and Amine Groups using FTIR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is paramount. Among the nitrogen-containing moieties, sulfonamides and amines are foundational, yet their spectral signatures can present ambiguities. This guide provides an in-depth, objective comparison of the Fourier-Transform Infrared (FTIR) spectroscopic features of sulfonamide and amine groups, grounded in experimental data and established spectroscopic principles. We will explore the causal relationships behind their characteristic vibrational modes to empower you with the expertise to confidently distinguish these critical functional groups.
The Vibrational Language of Molecules: An FTIR Primer
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds.[1] Each type of bond (e.g., N-H, S=O, C-N) vibrates at a characteristic frequency, resulting in an absorption peak at a specific wavenumber (cm⁻¹) in the FTIR spectrum.[2] The resulting spectrum is a unique molecular "fingerprint," revealing the functional groups present.[2][3] This guide will focus on the key diagnostic peaks that differentiate sulfonamides from amines.
The Spectroscopic Signature of the Sulfonamide Group
The sulfonamide functional group (-SO₂NHR) is a cornerstone in medicinal chemistry. Its FTIR spectrum is characterized by the strong absorptions of the sulfonyl group and the vibrations of the nitrogen-hydrogen bond.
The most prominent and reliable indicators of a sulfonamide are the two stretching vibrations of the S=O bonds. These appear as strong and distinct peaks:
-
Asymmetric S=O Stretching: Typically observed in the range of 1370-1330 cm⁻¹ .[4][5]
-
Symmetric S=O Stretching: Found at a lower wavenumber, generally between 1180-1150 cm⁻¹ .[4][5]
The presence of both of these strong bands is a powerful indicator of the sulfonyl group.
Additional characteristic peaks for sulfonamides include:
-
N-H Stretching: For primary (-SO₂NH₂) and secondary (-SO₂NHR) sulfonamides, a single, relatively sharp N-H stretching band is typically observed in the region of 3390-3250 cm⁻¹ .[4] The position and broadness can be influenced by hydrogen bonding.
-
S-N Stretching: The stretching vibration of the sulfur-nitrogen bond can be found in the 940-900 cm⁻¹ region, though it is often of weak to medium intensity.[5]
Unraveling the Spectral Nuances of Amine Groups
Amines are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of alkyl or aryl groups attached to the nitrogen atom. This structural variation is clearly reflected in their FTIR spectra, particularly in the N-H stretching region.[6]
-
Primary Amines (RNH₂): Exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region.[6] These correspond to the asymmetric and symmetric stretching vibrations of the two N-H bonds.
-
Secondary Amines (R₂NH): Show a single , typically weaker, N-H stretching band in the 3350-3310 cm⁻¹ range.[6]
-
Tertiary Amines (R₃N): Lacking an N-H bond, tertiary amines do not show any absorption in the N-H stretching region.[6]
Other important vibrational modes for amines include:
-
N-H Bending (Scissoring): Primary amines display a medium to strong bending vibration between 1650-1580 cm⁻¹ .[3] Secondary amines show a weaker absorption in this region.
-
C-N Stretching: The carbon-nitrogen stretching vibration is found in the 1350-1000 cm⁻¹ range. Aromatic amines typically absorb at the higher end of this range (1350-1250 cm⁻¹) compared to aliphatic amines (1250-1000 cm⁻¹).
Head-to-Head Comparison: Sulfonamide vs. Amine
The key to distinguishing between a sulfonamide and an amine lies in identifying the unique peaks of the sulfonyl group in the former.
| Vibrational Mode | Sulfonamide (Primary/Secondary) | Amine (Primary) | Amine (Secondary) | Key Differentiator |
| S=O Asymmetric Stretch | 1370-1330 cm⁻¹ (Strong) | Absent | Absent | Definitive for Sulfonamide |
| S=O Symmetric Stretch | 1180-1150 cm⁻¹ (Strong) | Absent | Absent | Definitive for Sulfonamide |
| N-H Stretch | ~3390-3250 cm⁻¹ (One band) | ~3500-3300 cm⁻¹ (Two bands) | ~3350-3310 cm⁻¹ (One band) | Number and position of peaks |
| N-H Bend | ~1550 cm⁻¹ (Medium) | ~1650-1580 cm⁻¹ (Medium-Strong) | ~1580-1490 cm⁻¹ (Weak-Medium) | Position and Intensity |
| C-N Stretch | Present | ~1350-1250 cm⁻¹ (Aromatic)~1250-1000 cm⁻¹ (Aliphatic) | ~1350-1250 cm⁻¹ (Aromatic)~1250-1000 cm⁻¹ (Aliphatic) | Overlaps, not a primary differentiator |
Case Study: Benzenesulfonamide vs. Aniline
To illustrate these differences, let's consider the FTIR spectra of benzenesulfonamide and aniline.
-
Benzenesulfonamide would exhibit strong absorption bands around 1340 cm⁻¹ and 1160 cm⁻¹ due to the asymmetric and symmetric S=O stretching, respectively. It would also show a single N-H stretching peak around 3300 cm⁻¹.[2][7]
-
Aniline , a primary aromatic amine, would be characterized by two N-H stretching peaks in the 3450-3350 cm⁻¹ region and a prominent N-H bending vibration around 1620 cm⁻¹.[1][3][8] The strong S=O stretching bands would be absent.
Experimental Protocol: A Self-Validating Workflow for FTIR Analysis
For reliable and reproducible results, a systematic approach to sample preparation and analysis is crucial.
Step-by-Step Methodology:
-
Sample Preparation:
-
Solids: For solid samples, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with ~200 mg of dry KBr powder and pressed into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of solid powders with minimal sample preparation.
-
Liquids: Neat liquids can be analyzed directly by placing a drop between two KBr or NaCl plates.
-
-
Background Spectrum Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/solvent) must be collected. This is crucial for correcting for atmospheric CO₂ and water vapor, as well as any signals from the sample matrix.
-
Sample Spectrum Acquisition: The prepared sample is placed in the instrument, and the spectrum is recorded. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final absorbance or transmittance spectrum.
-
Spectral Interpretation:
-
Begin by examining the region above 1500 cm⁻¹ for key functional group absorptions.
-
Look for the characteristic strong S=O stretching bands between 1370-1330 cm⁻¹ and 1180-1150 cm⁻¹ to identify a sulfonamide.
-
Analyze the 3500-3200 cm⁻¹ region for the number and shape of N-H stretching peaks to determine the type of amine or confirm the presence of an N-H in a sulfonamide.
-
Cross-reference other regions (e.g., N-H bending, C-N stretching) to support your initial assignments.
-
The region below 1500 cm⁻¹, known as the "fingerprint region," contains a complex pattern of peaks that is unique to the molecule as a whole and can be used for confirmation by comparison with a reference spectrum.[2]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzenesulfonamide(98-10-2) IR Spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. ripublication.com [ripublication.com]
- 5. rsc.org [rsc.org]
- 6. rockymountainlabs.com [rockymountainlabs.com]
- 7. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative stability of N-aryl sulfonamides vs N-alkyl sulfonamides
Executive Summary
This guide provides a technical comparison of N-aryl sulfonamides (e.g., sulfadiazine, N-phenylbenzenesulfonamide) and N-alkyl sulfonamides (e.g., methanesulfonamide, tamsulosin intermediates). While both share the core sulfonyl group (
Key Takeaway: N-aryl sulfonamides are significantly more acidic (
Physicochemical Basis: The Electronic Divergence
The stability difference begins with the electronic environment of the nitrogen atom.
Acidity ( ) and Resonance
-
N-Aryl Sulfonamides: The nitrogen lone pair can delocalize into the adjacent aromatic ring (resonance), stabilizing the conjugate base (anion). This makes the N-H proton significantly more acidic.
-
Typical
: 6.0 – 10.0 (e.g., Sulfadiazine ; N-phenylbenzenesulfonamide ).
-
-
N-Alkyl Sulfonamides: Alkyl groups are electron-donating (inductive effect,
) and lack resonance acceptors. The resulting anion is less stable, making the N-H proton much less acidic.-
Typical
: 11.0 – 13.0 (e.g., N-methyl methanesulfonamide ).
-
Visualization of Electronic Effects
The following diagram illustrates the resonance stabilization present in N-aryl systems versus the inductive destabilization in N-alkyl systems.
Figure 1: Comparative electronic effects driving the acidity differences between N-aryl and N-alkyl sulfonamides.
Chemical Stability Profile
Hydrolytic Stability
Sulfonamides are renowned for their stability compared to carboxamides and esters. However, they are not inert.
-
Acid-Catalyzed Hydrolysis:
-
Mechanism: Protonation of the sulfonamide nitrogen (or oxygen followed by rearrangement) weakens the S-N bond, making the sulfur susceptible to nucleophilic attack by water.
-
Comparison: N-aryl sulfonamides are generally more susceptible to acid hydrolysis than N-alkyls. The protonation of the N-aryl nitrogen is less favorable than N-alkyl due to resonance, but once protonated, the leaving group (aniline) is far superior to an aliphatic amine, driving the reaction forward.
-
Conditions: Requires harsh conditions (e.g., concentrated HCl, reflux, >100°C) for significant cleavage.
-
-
Base-Catalyzed Hydrolysis:
-
Mechanism: Nucleophilic attack of hydroxide (
) on the sulfur atom. -
Comparison: Both classes are extremely stable to base at ambient temperatures. N-aryl sulfonamides with strong electron-withdrawing groups (e.g., p-nitro) can undergo cleavage via an
-like mechanism or elimination, but this is rare in standard drug stability testing.
-
Oxidative Stability
-
N-Alkyl: Highly resistant to oxidation.
-
N-Aryl: The aromatic ring itself is the weak point. Under forced oxidative stress (e.g.,
+ UV), the aromatic ring can undergo hydroxylation or ring opening, while the sulfonamide linkage remains intact.
Cleavage in Synthesis (Deprotection)
This stability profile dictates their use as protecting groups:
-
N-Alkyl (e.g., Nosyl): Used because they are stable to acid/base but cleavable by specific "soft" nucleophiles (e.g., thiophenol) via
on the sulfur-bearing ring, not the sulfonamide bond itself. -
N-Aryl: Rarely used as protecting groups because removing the aryl group requires conditions that often destroy the rest of the molecule (e.g., dissolving metal reduction
).
Biological & Metabolic Stability
In a biological system (pH 7.4), the ionization state drives distribution and metabolism.
| Feature | N-Aryl Sulfonamide | N-Alkyl Sulfonamide |
| Ionization at pH 7.4 | Significant. (If | Negligible. Remains neutral. High membrane permeability (lipophilic). |
| Metabolic Pathway | N-Glucuronidation: The acidic NH is a prime target for UGT enzymes. N4-Acetylation: If a primary amine exists (e.g., sulfamethoxazole), it is acetylated (NAT2). | Oxidation: Alkyl chains undergo CYP450-mediated hydroxylation. N-Dealkylation: Possible but slower than amide dealkylation. |
| Toxicology | Hypersensitivity: Aryl sulfonamides are associated with Stevens-Johnson Syndrome (SJS) due to hydroxylamine metabolites. | Low Risk: Generally lack the immunogenic potential of the N-aryl moiety. |
Experimental Protocols
To objectively compare stability, use these self-validating protocols.
Protocol 1: Forced Degradation (Stress Testing)
Objective: Determine the degradation kinetics and identify primary degradants (ICH Q1A compliant).
Materials:
Workflow:
-
Preparation: Dissolve test compound to 1 mg/mL in MeOH/Water (50:50).
-
Acid Stress: Add equal vol. of 1.0 M HCl. Incubate at 60°C for 24h.
-
Base Stress: Add equal vol. of 1.0 M NaOH. Incubate at 60°C for 24h.
-
Oxidative Stress: Add equal vol. of 3%
. Incubate at RT for 24h. -
Analysis: Neutralize samples. Inject onto HPLC.
-
Acceptance Criteria: Mass balance >90%. Degradation 5–20% is ideal for identifying pathways.
-
Protocol 2: Determination of Hydrolytic Rate Constant ( )
Objective: Quantify stability differences at physiological pH.
-
Prepare buffers at pH 1.2, 7.4, and 9.0.
-
Spike compound (10 µM) into buffers at 37°C.
-
Sample at t=0, 24h, 48h, 72h, 7 days.
-
Plot
vs. time. The slope is .
Visualization: Experimental Workflow
Figure 2: Standardized forced degradation workflow for comparative stability assessment.
Comparative Data Summary
| Parameter | N-Aryl Sulfonamide | N-Alkyl Sulfonamide |
| 6.5 – 10.0 (Acidic) | 11.5 – 13.0 (Neutral) | |
| Acid Stability (pH 1, 60°C) | Moderate (<5% deg/24h) | High (<1% deg/24h) |
| Base Stability (pH 13, 60°C) | High (unless e- withdrawing groups present) | Very High |
| Oxidative Stability | Low (Aromatic ring oxidation) | High |
| Solubility (pH 7.4) | pH-dependent (Ionized form helps) | pH-independent (Low) |
| Primary Degradant | Aniline derivative + Sulfonic acid | Alkyl amine + Sulfonic acid |
References
-
BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from
-
Perlovich, G. L., et al. (2019).[3] Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Retrieved from
-
Białk-Bielińska, A., et al. (2012).[4] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Retrieved from
-
PubChem. (2025).[5][6][7] N-Methylmethanesulfonamide (Compound Summary). Retrieved from
-
PubChem. (2025).[5][6][7] N-Phenylbenzenesulfonamide (Compound Summary). Retrieved from
-
ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. SOP for Forced Degradation Study [m-pharmainfo.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Methanesulfonamide | CH5NO2S | CID 72879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzenesulfonamide, 4-methyl-N-phenyl- | C13H13NO2S | CID 2456 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
